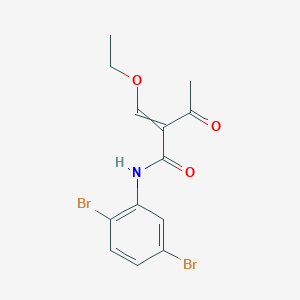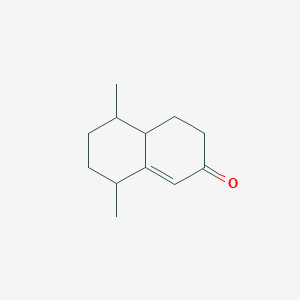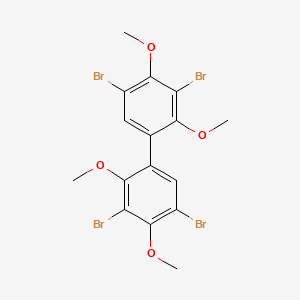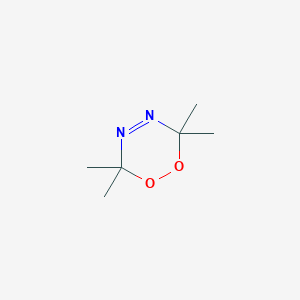![molecular formula C12H15ClN2O5 B14582965 1-[(4-Ethoxyphenyl)methyl]imidazole;perchloric acid CAS No. 61292-19-1](/img/structure/B14582965.png)
1-[(4-Ethoxyphenyl)methyl]imidazole;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethoxyphenyl)methyl]imidazole;perchloric acid is a compound that combines the structural features of an imidazole ring with a 4-ethoxyphenylmethyl substituent. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at non-adjacent positions. The perchloric acid component adds an acidic property to the compound, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethoxyphenyl)methyl]imidazole typically involves the reaction of 4-ethoxybenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethoxyphenyl)methyl]imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the imidazole ring and the phenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles, often in the presence of a catalyst or under acidic/basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.
Scientific Research Applications
1-[(4-Ethoxyphenyl)methyl]imidazole;perchloric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells.
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with a methyl group at the nitrogen atom.
4-(Imidazol-1-yl)phenol: Contains an imidazole ring attached to a phenol group.
1H-Imidazole, 4-methyl-: A methyl-substituted imidazole.
Uniqueness: 1-[(4-Ethoxyphenyl)methyl]imidazole is unique due to the presence of the 4-ethoxyphenylmethyl substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61292-19-1 |
|---|---|
Molecular Formula |
C12H15ClN2O5 |
Molecular Weight |
302.71 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]imidazole;perchloric acid |
InChI |
InChI=1S/C12H14N2O.ClHO4/c1-2-15-12-5-3-11(4-6-12)9-14-8-7-13-10-14;2-1(3,4)5/h3-8,10H,2,9H2,1H3;(H,2,3,4,5) |
InChI Key |
IUJDMDPBZSEIAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C=CN=C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14582885.png)
![6-[(2-Hydroxyethyl)amino]-9-methyl-1,9-dihydro-2H-purin-2-one](/img/structure/B14582898.png)



![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14582920.png)

![3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl-](/img/structure/B14582935.png)

![6-[2-(Hydroxymethyl)phenyl]-2H-1,3-benzodioxole-5-carboxylic acid](/img/structure/B14582940.png)
![4-Bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14582948.png)


![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14582963.png)
